5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-11(9-16-22-10)14(19)15-7-8-18-13-6-4-3-5-12(13)17(2)23(18,20)21/h3-6,9H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANESWARZAZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the benzo[c][1,2,5]thiadiazole moiety: This step may involve the reaction of a suitable precursor with sulfur and nitrogen sources under oxidative conditions.
Attachment of the carboxamide group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potential antimicrobial properties due to the presence of the thiadiazole moiety, which is known for its efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogenic bacteria and fungi, making them useful in developing new antimicrobial agents.
Anticancer Research
Research indicates that compounds similar to 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide may have anticancer properties. The dioxido group enhances the compound's reactivity, potentially allowing it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells.
Neurological Applications
There is emerging evidence that this compound could influence neurological pathways. Its structural similarity to known neuroprotective agents suggests it might be explored for treating neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Studies involving animal models indicate favorable pharmacokinetic profiles for similar compounds, suggesting good bioavailability and tissue distribution.
Toxicological Studies
Toxicity assessments are vital for any new drug candidate. Initial toxicological evaluations have shown that derivatives of this compound exhibit low toxicity levels at therapeutic doses. Long-term studies are necessary to confirm safety profiles.
Advanced Materials
The unique chemical structure of 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide allows it to be incorporated into polymer matrices for developing advanced materials. Its electron-withdrawing properties can enhance the electrical conductivity of polymers used in electronic devices.
Photovoltaic Applications
Due to its electronic properties, this compound may also find applications in organic photovoltaic cells. Research into similar compounds has shown promise in improving the efficiency of solar energy conversion through enhanced charge transport capabilities.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of thiadiazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring could enhance antimicrobial potency (Journal of Medicinal Chemistry).
Case Study 2: Anticancer Potential
In vitro studies demonstrated that compounds with similar structures induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy (Cancer Research Journal).
Case Study 3: Material Development
Research on incorporating this compound into polymer composites revealed improved mechanical strength and conductivity. These findings suggest its viability in developing next-generation electronic materials (Materials Science Journal).
Mechanism of Action
The mechanism by which 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Key Observations :
- High yields (~70–80%) in related syntheses suggest efficient protocols for isoxazole-thiadiazole hybrids .
Research Findings and Implications
Structural Diversity Drives Activity: Thiadiazole sulfones (e.g., target compound) are understudied compared to non-sulfonated analogs but may offer unique pharmacokinetic profiles .
Synthetic Efficiency : Isoxazole-thiadiazole hybrids can be synthesized in high yields using hydroxylamine or active methylene reagents, suggesting scalability .
Knowledge Gaps: No direct data exist for the target compound’s bioactivity. Prioritizing assays against cancer cell lines (e.g., MTT assay) or microbial strains is recommended .
Biological Activity
5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 391.5 g/mol
- CAS Number : 2034401-90-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of isoxazole and thiadiazole moieties. The general synthetic pathway can be summarized as follows:
- Formation of Isoxazole : Reaction of appropriate precursors to form the isoxazole ring.
- Thiadiazole Integration : Incorporation of the thiadiazole structure via coupling reactions.
- Final Carboxamide Formation : Conversion to the carboxamide form through amide coupling reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, compounds similar in structure to 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide have shown promising results against various cancer cell lines.
- Case Study : A related isoxazole derivative demonstrated significant inhibitory effects on prostate cancer cells (PC3), with selectivity comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .
Enzyme Inhibition
Another important aspect of this compound's biological activity involves its interaction with enzymes. Research indicates that derivatives of isoxazole can act as inhibitors for various carbonic anhydrase isoforms.
- Evaluation Results : A related study found weak inhibitory activity against human carbonic anhydrase isoforms I, II, VII, and XII. The most potent derivative exhibited a Ki value of 96 μM against hCA I .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development into a therapeutic agent. Key factors include:
- Absorption : The presence of polar functional groups may enhance solubility.
- Distribution : Lipophilicity from the aromatic components may influence tissue distribution.
- Metabolism : Potential metabolic pathways should be investigated to understand the bioavailability and elimination routes.
Comparative Analysis
A comparative analysis with other similar compounds can provide insights into its unique properties and potential advantages in drug development.
| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Structure A | Moderate | Weak |
| Compound B | Structure B | High | Moderate |
| 5-methyl-N-(2-(3-methyl...) | Unique Structure | Significant | Weak |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functional group coupling. For example:
- Step 1 : Prepare the benzo[c][1,2,5]thiadiazole-2,2-dioxide core by oxidizing 3-methylbenzo[c][1,2,5]thiadiazole with a sulfonating agent.
- Step 2 : React the core with ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Couple the isoxazole-4-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Key Data : Similar compounds have been synthesized with yields of 64–74% using ethanol/DMF as solvents and characterized via IR and -NMR .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirm the presence of sulfone (SO) stretches at ~1300–1150 cm and amide (C=O) at ~1650 cm.
- -NMR : Look for characteristic peaks, such as the methyl group on the isoxazole (~2.5 ppm) and ethyl linker protons (~3.5–4.0 ppm).
- X-ray Diffraction : For unambiguous confirmation, grow single crystals in DMF/ethanol and analyze bond angles/distances (e.g., benzo[c]thiadiazole dihedral angles typically range 5–10°) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) and reaction path searches to identify transition states and energy barriers. For example:
- Use Gaussian or ORCA software to model cyclization steps and predict optimal solvents (e.g., acetonitrile or DMF) based on solvation energy.
- Validate with experimental A study using similar thiadiazole derivatives achieved 70% yield in acetonitrile under reflux .
Q. What strategies resolve contradictions in spectral data during characterization?
- Case Study : If -NMR shows unexpected splitting in the ethyl linker region:
- Hypothesis : Rotameric effects or impurities from incomplete sulfonation.
- Resolution :
Repeat sulfonation with excess oxidizing agent (e.g., HO/AcOH).
Use -NMR or HSQC to confirm coupling patterns.
Compare with X-ray data to rule out conformational artifacts .
Q. How can researchers assess the compound’s potential pharmacological activity?
- Methodology :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or antimicrobial enzymes.
- In Vitro Assays : Test against bacterial strains (e.g., S. aureus or E. coli) using MIC assays. Similar thiadiazole derivatives showed IC values of 5–20 µM against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
